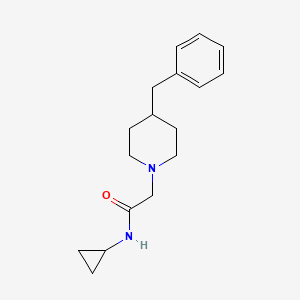![molecular formula C15H21FN2O2 B5432685 ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine](/img/structure/B5432685.png)
((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine, also known as FPhA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been shown to have potential as a scaffold for the development of new drugs due to its unique chemical structure. In neuroscience, this compound has been studied for its potential as a tool for studying the role of the endocannabinoid system in the brain. In drug discovery, this compound has been studied for its potential as a lead compound for the development of new drugs targeting specific receptors.
Mechanism of Action
((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine acts as a selective antagonist of the cannabinoid receptor CB1, which is found in the brain and other tissues. By blocking the activity of CB1, this compound can modulate the activity of the endocannabinoid system, which plays a role in various physiological processes, including pain sensation, appetite regulation, and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the endocannabinoid system in various ways, depending on the tissue and receptor subtype involved. In the brain, this compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine. In the liver, this compound has been shown to reduce inflammation and fibrosis in a mouse model of liver disease. In the pancreas, this compound has been shown to improve glucose tolerance and insulin sensitivity in a mouse model of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine is its selectivity for CB1, which allows researchers to study the specific effects of CB1 modulation without affecting other receptors. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experimental settings. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Future Directions
For ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine research include further optimization of its synthesis method, exploration of its potential as a scaffold for the development of new drugs, and investigation of its effects on other physiological processes beyond the endocannabinoid system. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
Synthesis Methods
The synthesis of ((1R)-1-{[3-(2-fluorophenoxy)azetidin-1-yl]carbonyl}-3-methylbutyl)amine involves several steps, starting with the reaction of 2-fluorophenol with 2,3-epoxypropylamine to form 2-fluorophenoxypropylamine. This compound is then reacted with 1-(tert-butoxycarbonyl)-3-methylbutylamine to form the final product, this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
properties
IUPAC Name |
(2R)-2-amino-1-[3-(2-fluorophenoxy)azetidin-1-yl]-4-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-10(2)7-13(17)15(19)18-8-11(9-18)20-14-6-4-3-5-12(14)16/h3-6,10-11,13H,7-9,17H2,1-2H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQHNHQEHJTXJZ-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N1CC(C1)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1CC(C1)OC2=CC=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5432615.png)

![1-{2-[3-(2-methoxyphenoxy)azetidin-1-yl]-1-methyl-2-oxoethyl}-1H-1,2,4-triazole](/img/structure/B5432629.png)
![allyl 4-[5-({1-[4-(aminosulfonyl)phenyl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)-2-furyl]benzoate](/img/structure/B5432642.png)
![4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]nicotinamide](/img/structure/B5432662.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-ethylbenzamide](/img/structure/B5432667.png)
![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)

![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate](/img/structure/B5432691.png)
![7-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5432693.png)
![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)
![cis-4-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)cyclohexanamine hydrochloride](/img/structure/B5432701.png)